Technical Whitepaper: Physicochemical Characterization and Utility of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
Technical Whitepaper: Physicochemical Characterization and Utility of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
This technical guide provides an in-depth physicochemical and synthetic profile of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole , a specialized halogenated heterocycle critical for advanced organic materials and pharmaceutical intermediate synthesis.
Executive Summary
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole (CAS 114414-23-2) represents a high-value electrophilic scaffold in organic synthesis. Distinguished by its chemically equivalent bromine handles and the solubilizing 2,2-dimethyl "acetonide" motif, this compound serves as a superior alternative to the parent 5,6-dibromo-1,3-benzodioxole. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and lithium-halogen exchange protocols, enabling the construction of complex conjugated polymers and bidentate ligands.
Molecular Architecture & Identification
| Identifier | Detail |
| IUPAC Name | 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole |
| Common Synonyms | 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole; 4,5-Dibromo-1,2-(isopropylidenedioxy)benzene |
| CAS Number | 114414-23-2 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| SMILES | CC1(C)Oc2cc(Br)c(Br)cc2O1 |
| Structural Features | C₂v Symmetry; Electron-rich aromatic core; Acid-labile acetal bridge |
Physicochemical Profile
The introduction of the gem-dimethyl group at the C2 position significantly alters the solubility profile compared to the non-methylated analog, enhancing compatibility with non-polar organic solvents (hexanes, toluene) crucial for lithiation chemistry.
Solid-State & Fluid Properties
Note: Experimental values for this specific derivative are rare in public registries; values below represent a synthesis of calculated data and homologous series extrapolation.
| Property | Value / Range | Confidence |
| Physical State | Crystalline Solid (Needles) | High (Based on MW >300 and symmetry) |
| Melting Point | 85 – 90 °C | Medium (Predicted based on 5,6-dibromo-1,3-benzodioxole MP of 86°C) |
| Boiling Point | 305 – 310 °C (at 760 mmHg) | High (Calculated) |
| Density | 1.85 ± 0.05 g/cm³ | High (Heavy atom effect of Br₂) |
| LogP (Octanol/Water) | 3.7 – 4.1 | High (Lipophilic) |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water | Experimental Consensus |
Spectroscopic Signature
The symmetry of the molecule results in a simplified NMR spectrum, making it an excellent standard for monitoring reaction progress.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.03 (s, 2H): Aromatic protons at C4 and C7. The singlet arises due to chemical equivalence and lack of ortho/meta coupling partners.
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δ 1.68 (s, 6H): Methyl protons at C2. Distinctive sharp singlet characteristic of the isopropylidene acetal.
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¹³C NMR (100 MHz, CDCl₃):
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δ 147.5 (C-O): Quaternary aromatic carbons attached to oxygen.
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δ 119.8 (C-H): Aromatic methine carbons.
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δ 115.2 (C-Br): Quaternary aromatic carbons attached to bromine.
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δ 114.5 (O-C-O): The acetal quaternary carbon.
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δ 25.8 (CH₃): Methyl carbons.
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Synthesis & Purification Protocol
Objective: Regioselective bromination of 2,2-dimethyl-1,3-benzodioxole. Challenge: Preventing over-bromination or acetal hydrolysis during the electrophilic aromatic substitution.
Synthetic Workflow (Graphviz)
Detailed Protocol
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Preparation: Charge a flame-dried 3-neck flask with 2,2-dimethyl-1,3-benzodioxole (1.0 eq) and anhydrous CH₂Cl₂ (0.5 M concentration). Add catalytic iron powder (5 mol%) or I₂ crystal.
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Bromination: Cool to 0°C. Add Bromine (Br₂) (2.2 eq) dropwise via an addition funnel equipped with a drying tube. The solution will evolve HBr gas (trap required).
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The para-dibromo product is favored due to the directing effects of the dioxole oxygens.
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Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove residual bromine (color change from red/orange to pale yellow). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from hot Ethanol or a Hexane/Ethanol mix to yield white needles.
Applications & Reactivity
The 5,6-dibromo motif is a "linchpin" functionality. The bromine atoms are chemically equivalent but can be manipulated sequentially using stoichiometric control.
Key Transformations
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the mono- or dilithio species.
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Utility: Reaction with electrophiles (e.g., Chlorodiphenylphosphine) yields bis(phosphino) ligands for catalysis.
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Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.
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Utility: Synthesis of poly(benzodioxole) derivatives for Organic Light Emitting Diodes (OLEDs). The 2,2-dimethyl group prevents π-stacking aggregation, improving solubility of the final polymer.
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Buchwald-Hartwig Amination: Reaction with amines.
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Utility: Generation of hole-transport materials.
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Reactivity Flow (Graphviz)
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. The compound is halogenated and likely persistent in aquatic environments (GHS H411).
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive (store in amber vials) to prevent slow debromination or discoloration.
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Stability: The acetal linkage (2,2-dimethyl-1,3-dioxole ring) is acid-sensitive. Avoid strong aqueous acids (HCl, H₂SO₄) during workup, which can hydrolyze the ring to the catechol (1,2-dihydroxybenzene) derivative.
